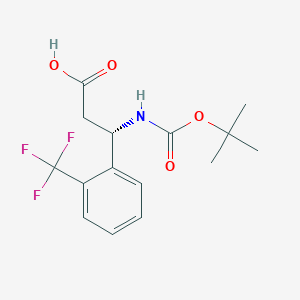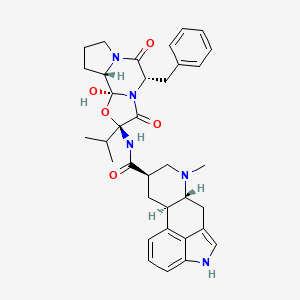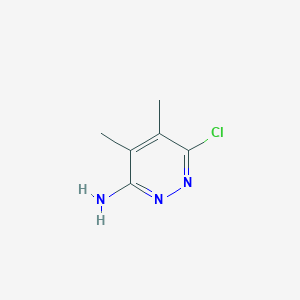
2-(4-chloro-1H-pyrazol-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-chloro-1H-pyrazol-1-yl)ethanol” is a chemical compound with the CAS Number: 1003992-83-3. It has a molecular weight of 146.58 and its IUPAC name is 2-(4-chloro-1H-pyrazol-1-yl)ethanol . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “2-(4-chloro-1H-pyrazol-1-yl)ethanol” is 1S/C5H7ClN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
As mentioned earlier, “2-(4-chloro-1H-pyrazol-1-yl)ethanol” is a liquid at room temperature . It has a molecular weight of 146.58 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds containing the pyrazole moiety, such as “2-(4-chloro-1H-pyrazol-1-yl)ethanol”, have demonstrated significant antimicrobial properties . Research indicates that derivatives of this compound can inhibit the growth of various microbial strains. For instance, certain synthesized compounds with this structure have shown high growth inhibitory activity at minimal inhibitory concentration (MIC) values, indicating their potential as antimicrobial agents .
Antioxidant Properties
The antioxidant capacity of pyrazole derivatives is another area of interest. These compounds have been evaluated using assays like the DPPH free radical-scavenging assay and have shown remarkable activity. This suggests that “2-(4-chloro-1H-pyrazol-1-yl)ethanol” could be a precursor for antioxidants that may help in neutralizing free radicals and preventing oxidative stress-related diseases .
Antiviral Applications
In the context of viral infections, such as COVID-19, pyrazole derivatives have been studied for their antiviral activities . Molecular docking studies have revealed that these compounds could interact with viral proteins, potentially inhibiting the virus’s ability to replicate. This positions “2-(4-chloro-1H-pyrazol-1-yl)ethanol” as a candidate for developing antiviral drugs .
Antileishmanial and Antimalarial Effects
Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities . Synthesized derivatives have been tested against Leishmania species and Plasmodium strains, showing promising results. Some compounds have outperformed standard drugs, highlighting the therapeutic potential of “2-(4-chloro-1H-pyrazol-1-yl)ethanol” in treating these diseases .
Cancer Research
The pyrazole ring is a common feature in many anticancer agents. Research into pyrazole derivatives has shown that they can exhibit antiproliferative and anticancer activities , making them valuable in the development of new cancer treatments. The specific mechanisms through which these compounds act are still under investigation, but they may involve the disruption of cancer cell signaling pathways .
Drug Design and Development
The structural versatility of pyrazole derivatives allows for their use in drug design. “2-(4-chloro-1H-pyrazol-1-yl)ethanol” can serve as a scaffold for creating new drugs with improved pharmacokinetic and pharmacodynamic properties. Its ability to bind with various biological targets makes it a valuable compound in medicinal chemistry .
Biochemical Role in Vitamin B1
Thiazole, a related moiety to pyrazole, plays a significant role in biochemistry as part of the vitamin B1 structure. While not a direct application of “2-(4-chloro-1H-pyrazol-1-yl)ethanol”, understanding the biochemical significance of similar structures can inform the synthesis of vitamin analogs and derivatives for nutritional and therapeutic purposes .
Molecular Docking Studies
Molecular docking is a computational technique used to predict the interaction between a small molecule and a protein. Pyrazole derivatives have been used in docking studies to understand their binding affinities to various enzymes and receptors. These studies are crucial for rational drug design and can help predict the biological activity of new compounds, including those derived from “2-(4-chloro-1H-pyrazol-1-yl)ethanol” .
Wirkmechanismus
Target of Action
It is known that pyrazole-bearing compounds, which include 2-(4-chloro-1h-pyrazol-1-yl)ethanol, have diverse pharmacological effects . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Mode of Action
A molecular docking study on a similar pyrazole derivative revealed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 2-(4-chloro-1H-pyrazol-1-yl)ethanol might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Result of Action
Some pyrazole derivatives have shown significant inhibitory activity against certain diseases , suggesting that 2-(4-chloro-1H-pyrazol-1-yl)ethanol might have similar effects.
Eigenschaften
IUPAC Name |
2-(4-chloropyrazol-1-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSOARMOYKGJDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428283 |
Source


|
| Record name | 2-(4-chloro-1H-pyrazol-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1003992-83-3 |
Source


|
| Record name | 2-(4-chloro-1H-pyrazol-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride](/img/structure/B1277628.png)





![5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde](/img/structure/B1277653.png)






